molecular formula C13H10FNO B12990430 6-(3-Fluorophenyl)-2-methylnicotinaldehyde

6-(3-Fluorophenyl)-2-methylnicotinaldehyde

Cat. No.: B12990430
M. Wt: 215.22 g/mol
InChI Key: JFSIZRAFIWBTKS-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a fluorophenyl group attached to the sixth position of the nicotinaldehyde ring, with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinaldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of 6-(3-Fluorophenyl)-2-methylnicotinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-(3-Fluorophenyl)-2-methylnicotinic acid.

    Reduction: 6-(3-Fluorophenyl)-2-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

6-(3-Fluorophenyl)-2-methylnicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenyl)-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and an aldehyde functionality makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

6-(3-fluorophenyl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H10FNO/c1-9-11(8-16)5-6-13(15-9)10-3-2-4-12(14)7-10/h2-8H,1H3

InChI Key

JFSIZRAFIWBTKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)F)C=O

Origin of Product

United States

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